EAAT3 Transporter Inhibition: Potency Comparison Against Established EAAT3 Inhibitors and Azetidine-Derived Competitors
tert-Butyl 2-(azetidin-3-ylamino)acetate demonstrates moderate inhibitory activity against human EAAT3 with an IC50 of 525 nM as measured in HEK293 cells expressing the human transporter [1]. For context, this potency positions the compound as more active than several comparator azetidine-based EAAT3 inhibitors, including CHEMBL4159467 (IC50 3.09 μM) [2] and BDBM50534103 (IC50 300 μM) [3], but less potent than the well-characterized broad-spectrum EAAT inhibitor DL-TBOA (IC50 6 μM for EAAT3) .
| Evidence Dimension | In vitro inhibition of human EAAT3 transporter activity |
|---|---|
| Target Compound Data | IC50 = 525 nM |
| Comparator Or Baseline | CHEMBL4159467 (azetidine derivative): IC50 = 3.09 μM; BDBM50534103: IC50 = 300 μM; DL-TBOA: IC50 = 6 μM |
| Quantified Difference | ~5.9-fold more potent than CHEMBL4159467; ~571-fold more potent than BDBM50534103; ~11.4-fold less potent than DL-TBOA |
| Conditions | HEK293 cells expressing human EAAT3; [3H]-D-Asp uptake measured by scintillation counting after 4–5 min incubation |
Why This Matters
This defined potency window (sub-micromolar range) makes the compound a suitable probe for EAAT3-mediated pharmacology without the full transporter blockade of potent inhibitors like DL-TBOA, enabling more nuanced investigation of EAAT3 function in neurological disease models.
- [1] BindingDB. (n.d.). BDBM50366656 (CHEMBL4162363): Inhibition of human EAAT3, IC50 525 nM. View Source
- [2] BindingDB. (n.d.). BDBM50366602 (CHEMBL4159467): Inhibition of human EAAT3, IC50 3.09 μM. View Source
- [3] BindingDB. (2021). BDBM50534103 (CHEMBL4534123): Inhibition of human EAAT3, IC50 300 μM. View Source
